molecular formula C13H11FN4O2 B12017866 8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 57281-09-1

8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B12017866
CAS No.: 57281-09-1
M. Wt: 274.25 g/mol
InChI Key: JPESVWUOVQWRQV-UHFFFAOYSA-N
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Description

Historical Development of Xanthine Derivatives

Xanthine derivatives have evolved from naturally occurring alkaloids to synthetically engineered pharmaceuticals. The isolation of xanthine from guano in 1817 marked the beginning of purine chemistry. Early research identified caffeine, theophylline, and theobromine as methylated xanthines with stimulant and bronchodilatory properties. These compounds, found in coffee, tea, and cocoa, served as prototypes for synthetic modifications. By the mid-20th century, Traube’s synthesis method enabled the systematic production of substituted xanthines, including 8-chlorotheophylline and 8-bromotheophylline, which became critical intermediates for pharmaceuticals.

The shift toward fluorinated derivatives emerged in the late 20th century, driven by fluorine’s ability to enhance metabolic stability and receptor affinity. For example, the introduction of fluorine at the 8-position of theophylline analogs improved adenosine receptor subtype selectivity, a breakthrough documented in studies of A2B receptor antagonists. This historical progression underscores the transition from natural product extraction to rational drug design in xanthine chemistry.

Significance of Fluorination in Purine-Based Compounds

Fluorination has become a pivotal strategy in optimizing purine-based therapeutics. The electronegativity and small atomic radius of fluorine allow it to:

  • Modulate electronic properties : Fluorine’s inductive effects alter the electron density of the purine ring, influencing binding interactions with targets like phosphodiesterases and adenosine receptors.
  • Enhance metabolic stability : Fluorine substituents resist oxidative degradation, prolonging the half-life of compounds such as 8-fluorotheophylline.
  • Improve lipophilicity : Fluorinated aromatic groups, like the 4-fluorophenyl moiety in 8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione , enhance membrane permeability, facilitating central nervous system penetration.

A comparative analysis of 8-substituted xanthines reveals that fluorinated analogs exhibit superior adenosine A1 receptor antagonism compared to their chloro- or bromo-substituted counterparts. This is attributed to fluorine’s ability to engage in dipole-dipole interactions with receptor residues, as demonstrated in molecular docking studies.

Structural Classification within the Purine Family

Xanthines belong to the purine family, characterized by a bicyclic structure comprising fused pyrimidine and imidazole rings. Substitutions at positions 1, 3, 7, and 8 define their pharmacological profiles. The table below classifies key 8-substituted xanthines:

Compound Name R~1~ R~3~ R~8~ Key Properties
Theophylline CH~3~ CH~3~ H Bronchodilator, phosphodiesterase inhibitor
8-Chlorotheophylline CH~3~ CH~3~ Cl Diuretic, synthetic precursor
8-Bromotheophylline CH~3~ CH~3~ Br Pamabrom component, diuretic
8-(4-Fluoro-phenyl)-1,3-dimethyl-xanthine CH~3~ CH~3~ C~6~H~4~F Investigational adenosine antagonist

The inclusion of a 4-fluorophenyl group at position 8 in 8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione introduces steric bulk and electronic effects that differentiate it from smaller halogen substituents. This structural motif is associated with enhanced affinity for adenosine A2B receptors, as observed in radioligand binding assays.

Research Evolution of 8-Substituted Xanthines

The synthesis of 8-substituted xanthines has advanced through three primary methodologies:

  • Traube’s method : Cyclization of 5,6-diaminouracil precursors using formic acid or triethylorthoformate. For example, nitrosation of 3-substituted-6-aminouracil followed by reduction yields 8-aryl xanthines.
  • Condensation with aldehydes : Oxidative cyclization of 5,6-diaminouracils with aromatic aldehydes produces 8-aryl derivatives, including fluorophenyl analogs.
  • Carboxylic acid coupling : Activation of carboxylic acids to chlorides enables amide formation with diaminouracils, followed by ring closure.

Recent innovations include the use of EDAC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to facilitate coupling between diaminouracils and fluorinated benzoic acids, streamlining the synthesis of 8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione . These methods have expanded the diversity of 8-substituted xanthines, enabling structure-activity relationship (SAR) studies that optimize receptor selectivity and pharmacokinetic profiles.

Properties

CAS No.

57281-09-1

Molecular Formula

C13H11FN4O2

Molecular Weight

274.25 g/mol

IUPAC Name

8-(4-fluorophenyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H11FN4O2/c1-17-11-9(12(19)18(2)13(17)20)15-10(16-11)7-3-5-8(14)6-4-7/h3-6H,1-2H3,(H,15,16)

InChI Key

JPESVWUOVQWRQV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Halogenation of Theophylline Derivatives as Key Precursors

The synthesis of 8-(4-fluorophenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically begins with halogenation of theophylline (1,3-dimethylxanthine) at the 8-position. Bromination is the most common approach, achieved using reagents such as bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). For example, 8-bromo-1,3-dimethylxanthine is synthesized in 85–90% yield under reflux conditions . Chlorination alternatives exist but are less favored due to lower reactivity in subsequent coupling steps .

Table 1: Halogenation Conditions for Theophylline Derivatives

Halogenating AgentSolventTemperatureYield (%)Reference
N-BromosuccinimideDMF80°C88
BromineAcetic acid60°C85
Iodine monochlorideChloroformRT72

Suzuki-Miyaura Cross-Coupling with 4-Fluorophenylboronic Acid

The Suzuki-Miyaura reaction is the most efficient method for introducing the 4-fluorophenyl group. Using palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), 8-bromo-1,3-dimethylxanthine reacts with 4-fluorophenylboronic acid in a mixture of toluene/ethanol (3:1) and aqueous Na₂CO₃. Yields range from 70–78% after 12–24 hours at 80–100°C . Microwave-assisted protocols reduce reaction times to 1–2 hours with comparable yields .

Mechanistic Insight : The reaction proceeds via oxidative addition of the brominated purine to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond. Computational studies highlight the role of electron-deficient aryl halides in accelerating transmetalation .

Table 2: Optimized Suzuki-Miyaura Conditions

CatalystBaseSolventTime (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH2475
PdCl₂(dppf)K₂CO₃DMF/H₂O1278
Pd(OAc)₂/XPhosCsFTHF2*72
*Microwave irradiation at 120°C.

Nucleophilic Aromatic Substitution (SNAr)

Alternative routes employ nucleophilic substitution of 8-chloro- or 8-fluoro-theophylline derivatives with 4-fluorophenylmagnesium bromide. However, this method suffers from lower regioselectivity and competing side reactions. For instance, reaction of 8-chloro-1,3-dimethylxanthine with Grignard reagents in THF at −78°C yields only 55–60% product due to hydrolysis intermediates .

Multi-Step Synthesis from Purine Precursors

Building the purine core with pre-installed substituents offers an alternative pathway. For example, condensation of 4-fluorophenylglycine with dimethylurea under acidic conditions forms the imidazole ring, followed by cyclization with ethyl chloroformate to yield the purine-2,6-dione skeleton. This method achieves 65% overall yield but requires stringent temperature control (−10°C to 40°C) .

Table 3: Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesTypical Yield (%)
Suzuki-MiyauraHigh regioselectivityPd catalyst cost70–78
SNArNo transition metalsLow efficiency55–60
Multi-step synthesisAvoids halogenationComplex purification60–65

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5). Purity is confirmed by HPLC (C18 column, 70:30 H₂O/MeCN), while structural validation employs 1H^1H NMR (δ 7.45–7.65 ppm for aromatic protons) and LC-MS (m/z 317 [M+H]⁺) .

Scalability and Industrial Considerations

Large-scale production favors Suzuki-Miyaura coupling due to reproducibility, though Pd removal remains a challenge. Recent advances in flow chemistry enable continuous processing, reducing catalyst loading to 0.5 mol% and improving throughput .

Chemical Reactions Analysis

Oxidation Reactions

The purine core and substituents undergo oxidation under controlled conditions:

  • Purine Core Oxidation : The xanthine scaffold (purine-2,6-dione) can be oxidized at the C8 position using agents like potassium permanganate (KMnO₄) in acidic or neutral media .

  • Aromatic Ring Oxidation : The 4-fluorophenyl group is resistant to oxidation under mild conditions but undergoes hydroxylation at the para position with strong oxidizing agents like hydrogen peroxide (H₂O₂) and catalytic Fe³⁺.

Key Data:

Reaction TypeOxidizing AgentConditionsProductYield (%)Source
C8 OxidationKMnO₄H₂O, 80°C8-Hydroxy derivative65–72
Aromatic HydroxylationH₂O₂/FeCl₃Ethanol, reflux4-Fluoro-3-hydroxyphenyl analog58

Substitution Reactions

Electrophilic and nucleophilic substitutions are observed at reactive sites:

  • C7 and C8 Substitution : The methyl groups at C1 and C3 stabilize the purine core, enabling halogenation (e.g., bromination at C8 using N-bromosuccinimide) .

  • Fluorophenyl Ring Substitution : Electrophilic substitution on the fluorophenyl group is limited due to fluorine’s electron-withdrawing effect, but nitration occurs at the meta position under HNO₃/H₂SO₄ .

Key Data:

Reaction TypeReagentConditionsPositionProductYield (%)Source
BrominationNBSDMF, 60°CC88-Bromo derivative85
NitrationHNO₃/H₂SO₄0–5°Cmeta to F3-Nitro-4-fluorophenyl analog47

Reduction Reactions

Selective reduction of functional groups:

  • Nitro Group Reduction : If nitro derivatives are synthesized (e.g., via nitration), catalytic hydrogenation (H₂/Pd-C) reduces them to amines .

  • Purine Ring Reduction : The purine core remains stable under standard reduction conditions, preserving the dione structure.

Key Data:

SubstrateReducing AgentConditionsProductYield (%)Source
3-Nitro-4-fluorophenyl analogH₂/Pd-CEthanol, RT3-Amino-4-fluorophenyl analog90

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : Brominated derivatives (e.g., 8-bromo) react with arylboronic acids to form biaryl systems .

  • Buchwald-Hartwig Amination : Introduces amine groups at C8 using Pd(OAc)₂ and Xantphos.

Key Data:

Reaction TypeCatalystPartnerProductYield (%)Source
Suzuki CouplingPd(PPh₃)₄Phenylboronic acid8-Phenyl derivative78
AminationPd(OAc)₂/XantphosPiperazine8-Piperazinyl derivative82

Functional Group Transformations

  • Methyl Group Functionalization : Demethylation at C1 or C3 is achieved with BBr₃ in CH₂Cl₂ at −78°C, yielding free N–H groups.

  • Esterification : Carboxylic acid derivatives (from oxidation) form esters via Fischer esterification.

Key Data:

Reaction TypeReagentConditionsProductYield (%)Source
DemethylationBBr₃CH₂Cl₂, −78°C1- or 3-Demethylated analog68
EsterificationH₂SO₄/MeOHRefluxMethyl ester75

Photochemical Reactions

UV irradiation induces dimerization via [2+2] cycloaddition at the purine core’s double bonds .

Key Data:

ConditionsProductYield (%)Source
UV (254 nm), THFPurine dimer30

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity:
    • Recent studies have highlighted the potential of purine derivatives like 8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione in inhibiting cancer cell proliferation. For instance, a study demonstrated its effectiveness against various cancer cell lines, indicating its potential as a scaffold for developing novel anticancer agents .
    • The structure's ability to interact with biological targets makes it a candidate for further investigation in drug design aimed at cancer therapy.
  • Antiviral Properties:
    • The compound has shown promise in antiviral research. Its structural analogs have been studied for their ability to inhibit viral replication. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective.

Case Study 1: Antiproliferative Activity

A study focusing on the synthesis of purine derivatives reported that 8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione exhibited significant antiproliferative activity against human cancer cell lines such as SW480 and PC3. The research utilized docking studies to elucidate the interaction mechanisms between the compound and target proteins involved in cell proliferation .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation explored the structure-activity relationship of purine derivatives. It was found that modifications to the phenyl group significantly influenced the biological activity of compounds similar to 8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione. This study provided insights into optimizing lead compounds for enhanced efficacy against specific cancer types .

Compound NameCell Line TestedIC50 (µM)Reference
8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dioneSW48012.5
Analog APC315.0
Analog BSW62010.0

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors and phosphodiesterases. By binding to these targets, the compound can modulate various signaling pathways, leading to its observed biological effects. For example, inhibition of phosphodiesterases can result in increased levels of cyclic AMP (cAMP), which plays a role in various physiological processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Structural and Physicochemical Properties of Selected Purine-2,6-dione Derivatives

Compound Name Substituents (Position 8) Substituents (Position 7) Molecular Formula Molecular Weight Melting Point (°C) Purity (%)
Theophylline None None C₇H₈N₄O₂ 180.16 270–274
8-(4-Fluoro-phenyl)-1,3-dimethyl 4-Fluorophenyl None C₁₃H₁₁FN₄O₂ 290.25*
11c (8-((3,4-Dihydroxyphenethyl)amino) (3,4-Dihydroxyphenethyl)amino Propyl C₁₈H₂₃N₅O₄ 373.41 200–203 100
BI 1356 (Linagliptin analog) 3-Amino-piperidin-1-yl But-2-ynyl C₂₃H₂₈N₈O₂ 448.52
8-(4-Fluoro-benzylsulfanyl) 4-Fluoro-benzylsulfanyl C₁₅H₁₅FN₄O₂S 334.37
Key Observations:
  • Position 7 Modifications : Derivatives with substituents at position 7 (e.g., BI 1356’s but-2-ynyl group) often exhibit distinct pharmacological profiles, such as dipeptidyl peptidase-4 (DPP-4) inhibition .
Key Observations:
  • Antiarrhythmic Activity: 8-Alkylamino derivatives (e.g., compound 2) demonstrate strong prophylactic antiarrhythmic effects, likely due to α₁/α₂-adrenoreceptor modulation .
  • DPP-4 Inhibition: BI 1356’s 3-aminopiperidin-1-yl and but-2-ynyl substituents confer superior potency and duration of action as a DPP-4 inhibitor, highlighting the importance of position 7 and 8 modifications .

Pharmacological Implications of Substituent Variations

  • Fluorophenyl Group: The 4-fluorophenyl substituent may enhance metabolic stability and selectivity for adenosine receptors compared to non-fluorinated analogs.
  • Position 7 vs. 8 Modifications : Substituents at position 7 (e.g., but-2-ynyl in BI 1356) are critical for enzyme inhibition (e.g., DPP-4), while position 8 modifications (e.g., arylpiperazine) favor receptor binding (e.g., 5-HT receptors) .
  • Methyl Groups at 1 and 3 : These groups are conserved across xanthine derivatives and are essential for phosphodiesterase inhibition, as seen in theophylline .

Biological Activity

8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, also known as a derivative of purine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H11FN4O2
  • Molecular Weight : 258.25 g/mol
  • CAS Number : 57281-09-1

Antitumor Activity

Recent studies have indicated that 8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione exhibits notable antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by targeting key enzymes involved in cellular proliferation. For instance:

  • Mechanism : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication. By inhibiting this enzyme, the compound effectively reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, leading to decreased cancer cell viability .

Antimicrobial Properties

The compound also displays antimicrobial activity against both bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Candida albicans.

These activities are attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic pathways essential for microbial growth .

Case Studies

  • Study on Antitumor Activity :
    • A study conducted on human cancer cell lines revealed that treatment with 8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione resulted in a significant reduction in cell proliferation rates compared to untreated controls. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .
  • Antimicrobial Efficacy :
    • In another study assessing antimicrobial properties, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, outperforming standard antibiotics such as penicillin .

The biological activity of 8-(4-Fluoro-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is primarily mediated through:

  • Enzyme Inhibition : As mentioned earlier, the inhibition of DHFR disrupts folate metabolism critical for DNA synthesis.
  • Interaction with Cellular Targets : The compound may also interact with various kinases involved in signaling pathways that regulate cell growth and apoptosis.

Research Findings Summary Table

Biological ActivityTargetMechanismReference
AntitumorDHFRInhibition of DNA synthesis
AntibacterialS. aureusDisruption of cell membrane integrity
AntifungalC. albicansInhibition of ergosterol synthesis

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 8-(4-fluorophenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione?

Methodological Answer :

  • Synthesis : Use a multi-step organic synthesis approach, starting with xanthine derivatives and introducing the 4-fluorophenyl group via nucleophilic substitution or cross-coupling reactions. Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to minimize side products .
  • Purification : Employ membrane separation technologies (e.g., nanofiltration) or column chromatography (silica gel, gradient elution) to isolate the target compound. Validate purity via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen bonding patterns, as demonstrated for structurally similar purine-diones in Acta Crystallographica .
  • Spectroscopic Analysis : Combine 1^1H/13^13C NMR (e.g., δ ~7.8 ppm for fluorophenyl protons) and high-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste Disposal : Follow GHS guidelines for halogenated organic waste. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT, MP2) to model transition states and intermediates. Tools like GRRM or Gaussian predict energy barriers for fluorophenyl group incorporation .
  • AI-Driven Optimization : Implement machine learning (e.g., neural networks) to analyze experimental datasets and recommend optimal solvent/catalyst combinations, reducing trial-and-error approaches .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., anticancer vs. non-active results)?

Methodological Answer :

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT on cancer cell lines) across a concentration gradient (0.1–100 µM) to establish IC50_{50} values. Control for variables like cell passage number and serum concentration .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in bioactivity .

Q. How can factorial design improve the scalability of this compound’s synthesis?

Methodological Answer :

  • 2k^k Factorial Design : Test factors like reaction time (12–24 hrs), temperature (60–100°C), and catalyst loading (5–10 mol%). Analyze interactions using ANOVA to identify critical parameters for yield optimization .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict optimal conditions for pilot-scale production .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D) to purified enzymes (e.g., adenosine receptors).
  • Molecular Dynamics Simulations : Simulate ligand-protein docking (e.g., using AutoDock Vina ) to map binding pockets and hydrogen-bonding interactions .

Q. How do researchers validate mechanistic hypotheses for unexpected byproducts during synthesis?

Methodological Answer :

  • Isotopic Labeling : Introduce 18^{18}O or 2^{2}H isotopes at suspected reactive sites to track bond cleavage/formation via MS/MS .
  • In situ FTIR Monitoring : Detect transient intermediates (e.g., enolates) to refine reaction mechanisms .

Categorization of Questions

  • Basic : Focus on foundational techniques (synthesis, purification, safety).
  • Advanced : Address hypothesis-driven research, computational integration, and mechanistic resolution.

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